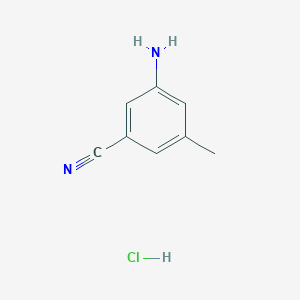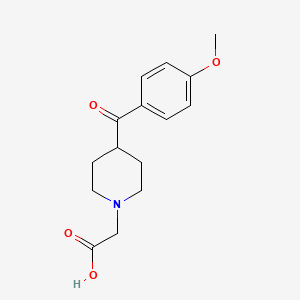
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid
Overview
Description
“2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid” is a chemical compound with the molecular weight of 277.32 . Its IUPAC name is “2-(4-(4-methoxybenzoyl)piperidin-1-yl)acetic acid” and its InChI code is "1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18)" .
Molecular Structure Analysis
The molecular structure of “2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid” can be represented by the InChI code "1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18)" . This indicates that the compound has a piperidine ring attached to a methoxybenzoyl group and an acetic acid group.Physical And Chemical Properties Analysis
“2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: Piperidine derivatives have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application: The structures were characterized by spectral data and screened for in vitro antibacterial and antifungal activity .
- Results: The compounds showed significant antibacterial activity and moderate antifungal activity .
Drug Discovery
- Scientific Field: Pharmaceutical Sciences
- Summary of Application: Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Methods of Application: Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Results: This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
Synthesis of Pharmaceuticals
- Scientific Field: Organic Chemistry
- Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Biological and Pharmacological Activity
- Scientific Field: Pharmacology
- Summary of Application: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results: A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Hydrogenation and Cyclization
- Scientific Field: Organic Chemistry
- Summary of Application: Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
- Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Industrial Applications
- Scientific Field: Industrial Chemistry
- Summary of Application: Besides their biological activity, some other important industrial applications of benzotriazoles are known .
- Methods of Application: These include the production of fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers .
- Results: These applications have been widely used in various industries .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) is also associated with the compound .
properties
IUPAC Name |
2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTZFDWKHRIWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)
![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)
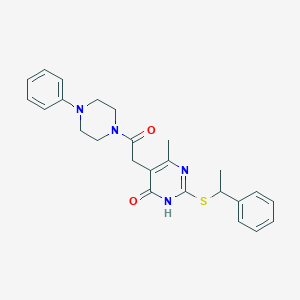
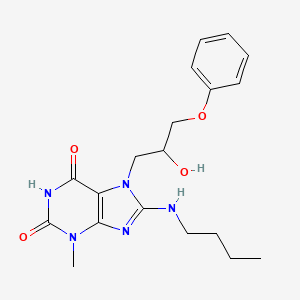
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)

![1-(Phenylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2719983.png)
![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)
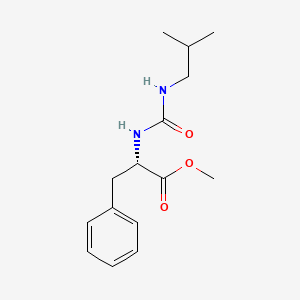
![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)
![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)
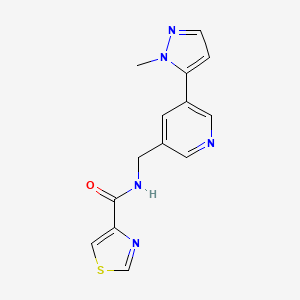
![3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719993.png)
